what is Auramine and its chemical properties
what is Auramine and its chemical properties
Auramine O is a synthetic, diarylmethane-based cationic dye renowned for its potent fluorescent properties.[1][2] In its pure form, it manifests as bright yellow needle-like crystals.[3][4] This guide provides an in-depth overview of its chemical properties, synthesis, mechanisms of action, and key applications, with a focus on its utility for researchers, scientists, and drug development professionals.
Chemical and Physical Properties
Auramine O is chemically identified as 4,4'-(imidocarbonyl)bis(N,N-dimethylaniline) monohydrochloride.[2] Its distinct chemical structure is the basis for its fluorescent capabilities and its application in various scientific and industrial fields.
| Property | Value | References |
| IUPAC Name | 4-[4-(dimethylamino)benzenecarboximidoyl]-N,N-dimethylaniline hydrochloride | [4] |
| Synonyms | Basic Yellow 2, C.I. 41000, Pyoktanin Yellow | [1][5][6] |
| CAS Number | 2465-27-2 | [1][6] |
| Chemical Formula | C₁₇H₂₂ClN₃ | [2][4][6] |
| Molar Mass | 303.83 g/mol | [2][6] |
| Appearance | Yellow needle crystals or powder | [1][3][4] |
| Melting Point | >250°C (decomposes) | [1][4] |
| Solubility | Soluble in ethanol and DMSO; sparingly soluble in water | [1][3][4] |
| Fluorescence | Emits a bright yellow-green fluorescence under UV illumination | [1][4] |
| Absorbance (λmax) | ~432 nm | [2] |
| Emission (λem) | ~500 nm | [2] |
Synthesis of Auramine O
The industrial synthesis of Auramine O is a multi-step process. It typically begins with the reaction of N,N-dimethylaniline and formaldehyde to produce an intermediate known as Michler's base (tetramethyl-diaminodiphenylmethane).[7] This base is then converted to Auramine by heating it with sulfur and ammonium chloride in the presence of ammonia.[7]
Experimental Protocol: Synthesis from Michler's Base
The following protocol outlines a representative synthesis process:
-
In a suitable reaction vessel, N,N-dimethylaniline is reacted with formaldehyde to synthesize Michler's base (tetramethyl-diaminodiphenylmethane).[7]
-
The resulting Michler's base is then combined with sulfur and ammonium chloride.[7][8]
-
The mixture is heated in the presence of a continuous stream of ammonia gas, with the reaction temperature controlled at approximately 140-160°C.[7][8][9]
-
After several hours of reaction, the mixture is cooled to allow for crystallization.[8]
-
The crude Auramine O product is collected by filtration and can be further purified by recrystallization from a suitable solvent, such as a salt solution, to yield the final high-purity dye.[8]
Mechanism of Action and Applications
Auramine O's primary application in research and clinical diagnostics is as a fluorescent stain for the detection of acid-fast bacteria, most notably Mycobacterium tuberculosis.[1][5][10]
Fluorescent Staining of Acid-Fast Bacteria
The mechanism relies on the unique composition of the mycobacterial cell wall, which is rich in mycolic acid.[2][3][5] Auramine O binds specifically to this mycolic acid.[2][5][10] When illuminated with ultraviolet or blue light, the dye fluoresces, making the bacteria appear as bright yellow-green rods against a dark background, which allows for rapid and sensitive detection under a microscope.[2][4] This fluorochrome method is considered more sensitive than the traditional Ziehl-Neelsen carbol fuchsin stain.[2]
Experimental Protocol: Truant's Auramine-Rhodamine Stain
The Truant auramine-rhodamine stain is a widely used method for screening for Mycobacterium tuberculosis.[3][4][5]
-
Preparation of Smear : Prepare a thin smear of the clinical specimen (e.g., sputum) on a clean glass slide, air dry, and heat-fix.
-
Primary Staining : Flood the smear with the Auramine-Rhodamine staining solution for 15-20 minutes. Do not apply heat.
-
Rinsing : Gently rinse the slide with deionized water.
-
Decolorization : Decolorize the smear with an acid-alcohol solution (e.g., 0.5% HCl in 70% ethanol) for 2-3 minutes. This step removes the stain from non-acid-fast organisms and background material.
-
Rinsing : Rinse the slide again with deionized water.
-
Counterstaining : Apply a counterstain, such as potassium permanganate or Rhodamine B, for 2-3 minutes.[3][5] This quenches background fluorescence, providing a dark contrast.
-
Final Rinse and Drying : Rinse the slide a final time, allow it to air dry completely.
-
Microscopy : Examine the slide under a fluorescence microscope using the appropriate filter set for Auramine O excitation and emission. Acid-fast bacilli will appear as bright, fluorescent yellow-green rods.
Industrial Applications
Beyond the laboratory, Auramine O is utilized as a colorant in various industries. Its applications include dyeing textiles such as silk, acrylics, wool, and tannin-mordant cotton.[1][5][11] It is also used in the coloration of paper, leather, jute, and in the manufacturing of inks and paints.[4][10][11]
Toxicology and Safety
Despite its utility, Auramine O is a hazardous chemical that requires careful handling. It is classified by the International Agency for Research on Cancer (IARC) as a Group 2B agent, meaning it is possibly carcinogenic to humans, based on sufficient evidence in animal studies.[2][7][12] The industrial process of Auramine production itself is classified as a Group 1 carcinogen, linked to an increased risk of bladder cancer in workers.[7][13]
| Hazard Type | Description | References |
| Acute Toxicity | Harmful if swallowed. Toxic in contact with skin. Causes serious eye irritation and may cause respiratory irritation. | [4][12][14][15] |
| Chronic Toxicity | Suspected of causing cancer. Long-term exposure may lead to liver, kidney, and DNA damage. | [7][12][13][16] |
| Hazard Statements | H302: Harmful if swallowed. H319: Causes serious eye irritation. H351: Suspected of causing cancer. H411: Toxic to aquatic life with long lasting effects. | [4] |
| Precautionary Statements | P202: Do not handle until all safety precautions have been read and understood. P280: Wear protective gloves/protective clothing/eye protection/face protection. | [15] |
Due to these risks, appropriate personal protective equipment (PPE), including gloves, lab coats, and eye protection, should always be worn when handling Auramine O.[14][15] Work should be conducted in a well-ventilated area or under a chemical fume hood to minimize the inhalation of dust.[14]
References
- 1. scindiaindustries.com [scindiaindustries.com]
- 2. grokipedia.com [grokipedia.com]
- 3. Auramine O - Wikipedia [en.wikipedia.org]
- 4. macschem.us [macschem.us]
- 5. Auramine O Dye – Manufacturer – Exporter – Ravi Chem Industries [ravirajchemicals.com]
- 6. Auramine O-Basic Dyes-Qingdao Sanhuan Colorchem CO.,LTD [cncolorchem.com]
- 7. AURAMINE AND AURAMINE PRODUCTION - Chemical Agents and Related Occupations - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. CN103755591B - The preparation method of auramine O standard detection sample - Google Patents [patents.google.com]
- 9. CN103146219B - Process for preparing high-purity auramine O - Google Patents [patents.google.com]
- 10. Auramine O | Blog | Reflecta Laboratory Supplies [labequipsupply.co.za]
- 11. rainbowdyetech.co [rainbowdyetech.co]
- 12. senpharma.vn [senpharma.vn]
- 13. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 14. alphatecsystems.com [alphatecsystems.com]
- 15. lobachemie.com [lobachemie.com]
- 16. Auramine O: Toxic Yellow Dye Found in Food Products Again [insightsonindia.com]
